molecular formula C9H20N2O B1386913 3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine CAS No. 1171770-24-3

3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine

Cat. No. B1386913
M. Wt: 172.27 g/mol
InChI Key: HGEPLOCABPMNDO-UHFFFAOYSA-N
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Description

“3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine” is a chemical compound with the CAS Number: 98880-85-4 . It has a molecular weight of 168.24 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[(1-methyl-4-piperidinyl)oxy]propanenitrile . The InChI code for this compound is 1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 125-126/7 Torr . It’s also worth noting that the storage temperature for this compound is ambient .

Scientific Research Applications

  • Specific Scientific Field : Computational Chemistry .
  • Summary of the Application : The compound “3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine” has been used in computational studies to investigate solvent interactions, wavefunction studies, and molecular docking .
  • Methods of Application or Experimental Procedures : The B3LYP/cc-pVDZ basis set was used to optimize the results for the compound. The NBO analysis confirmed the highest stabilization energy. The ELF, LOL, ALIE, and RDG analysis was done using Multiwfn software. The thermodynamical properties and electron density were calculated with the help of Gaussian-16w software .
  • Results or Outcomes : Analyses of NLO parameters, MEP, UV-vis, and HOMO-LUMO were performed using five different solvents (chloroform, water, acetonitrile, ethanol, and DMSO). A docking study was done using Autodock software, and the protein-ligand interaction was identified with a best binding score of -5.69 kcal/mol .

Safety And Hazards

The safety information available indicates that this compound is an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPLOCABPMNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657489
Record name 3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine

CAS RN

1171770-24-3
Record name 3-[(1-Methylpiperidin-4-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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